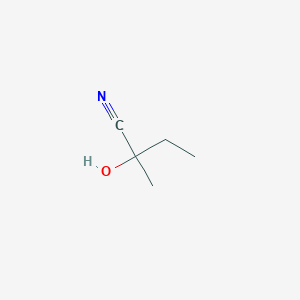
(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol
Overview
Description
The compound is a type of protected galactopyranoside, which is useful as a building block for the synthesis of complex carbohydrates .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as “(2R,3S,4R,5S,6S)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol” are used in the synthesis of complex carbohydrates .Scientific Research Applications
Synthesis of Methyl Ethers
METHYL-L-FUCOPYRANOSIDE serves as a starting material for the synthesis of methyl ethers. Researchers have developed methods based on the partial methylation of METHYL-L-FUCOPYRANOSIDE, followed by liquid and gas-liquid chromatography to separate the methyl ethers . These compounds are significant in the study of organic chemistry and have various applications in synthesizing complex molecules.
Production of Fucosylated Human Milk Oligosaccharides (HMOs)
This compound plays a crucial role in the enzymatic synthesis of fucosylated HMOs. α-L-Fucosidases, which can be modified into trans-fucosylation mode or engineered as “fucosynthase,” utilize METHYL-L-FUCOPYRANOSIDE as a substrate to produce bioactive glycans . These fucosylated HMOs are vital for infant nutrition and have been linked to numerous health benefits.
Glycobiology Research
In glycobiology, METHYL-L-FUCOPYRANOSIDE is used as a building block for the synthesis of fucose-containing glycans. These glycans are essential for physiological activities, metabolic events, and cellular communications. The compound’s role in the synthesis of these glycans aids in the exploration of carbohydrate functions and drug discovery .
Enzymatic Synthesis of Bioactive Compounds
The compound is employed in the enzymatic synthesis of various bioactive compounds, especially in the production of synthetic oligosaccharides. These synthesized compounds are increasingly used in glycobiology research and have potential applications in therapeutics .
Molecular Modification Studies
METHYL-L-FUCOPYRANOSIDE is used in molecular modification studies to improve the efficiency of enzyme-catalyzed reactions. By altering the structure of α-L-fucosidases, researchers can enhance the synthesis of valuable fucosylated compounds, which are significant in pharmaceuticals and biotechnology .
Development of Carbohydrate Synthesis Platforms
The compound is integral to the development of platforms for the efficient synthesis of well-defined oligosaccharides. Such platforms are crucial for advancing research in carbohydrate chemistry and for the production of carbohydrates with specific functions .
Study of Trans-Fucosylation Patterns
METHYL-L-FUCOPYRANOSIDE is used to study trans-fucosylation patterns. By understanding these patterns, scientists can develop better methods for synthesizing fucosylated compounds, which have applications ranging from nutrition to pharmaceuticals .
Industrial-Scale Processes for Carbohydrates
Finally, METHYL-L-FUCOPYRANOSIDE is used in industrial-scale processes for the synthesis of valuable carbohydrates. Its role in these processes is pivotal for the large-scale production of compounds that can be used in various industries, including food and medicine .
Future Directions
properties
IUPAC Name |
(3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-DVEMRHSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296166 | |
| Record name | Methyl 6-deoxy-L-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R,5S,6S)-2-Methoxy-6-methyltetrahydro-2H-pyran-3,4,5-triol | |
CAS RN |
65310-00-1 | |
| Record name | Methyl 6-deoxy-L-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65310-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-deoxy-L-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















